molecular formula C12H10N2O2 B14903289 2-hydroxy-N-(pyridin-4-yl)benzamide

2-hydroxy-N-(pyridin-4-yl)benzamide

Cat. No.: B14903289
M. Wt: 214.22 g/mol
InChI Key: GKAYVRHZMBVFMP-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(pyridin-4-yl)benzamide is an organic compound with the molecular formula C12H10N2O2 It belongs to the class of benzamides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Another method involves the use of bimetallic metal-organic frameworks as catalysts. For example, a solvothermal approach using nickel (II) nitrate hexahydrate and iron (III) chloride hexahydrate as the mixed metal source and 1,4-benzenedicarboxylic acid as the organic ligand source has been reported. This method demonstrates good efficiency and recyclability of the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable synthetic routes and efficient catalytic systems, such as those mentioned above, could potentially be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields quinones, while reduction of the nitro group yields amines.

Scientific Research Applications

2-Hydroxy-N-(pyridin-4-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, as an anti-tubercular agent, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . The compound may also interact with other enzymes and proteins, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 4-Hydroxy-N-(pyridin-2-yl)benzamide
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

2-Hydroxy-N-(pyridin-4-yl)benzamide is unique due to its specific substitution pattern on the benzamide and pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-hydroxy-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C12H10N2O2/c15-11-4-2-1-3-10(11)12(16)14-9-5-7-13-8-6-9/h1-8,15H,(H,13,14,16)

InChI Key

GKAYVRHZMBVFMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)O

Origin of Product

United States

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